molecular formula C10H7F2NO B13607046 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one

2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one

Cat. No.: B13607046
M. Wt: 195.16 g/mol
InChI Key: IITUTLRLYXRFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one (CAS 58750-65-5) is a solid fluorinated indole derivative with a molecular formula of C 10 H 7 F 2 NO and a molecular weight of 195.17 g/mol. It is characterized as a yellow to off-white solid with a melting point of 129-132 °C and should be stored sealed in a dry environment at room temperature . As a fluorinated building block, this compound is of significant interest in medicinal and agrochemical research. The incorporation of fluorine atoms into organic molecules, particularly the difluoromethylene (CF 2 ) group, is a established strategy to enhance the metabolic stability, lipophilicity, and bioavailability of bioactive compounds . Indole derivatives are well-known for their wide range of physiological activities, making them important scaffolds in pharmaceutical and agrochemical development . This compound serves as a versatile precursor for the synthesis of more complex molecules, including (1H-indol-3-yl)methanols, which are themselves key intermediates for C-C bond functionalization and the preparation of biologically active compounds such as 3,3'-diindolylmethanes (DIMs) . Researchers utilize this chemical in the exploration of new therapeutic and agrochemical agents, leveraging the synergistic effect of the indole moiety and the fluorinated ketone functionality . Handle with appropriate safety precautions. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2,2-difluoro-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7F2NO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H

InChI Key

IITUTLRLYXRFKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,2 Difluoro 1 1h Indol 3 Yl Ethan 1 One and Its Derivatives

Direct Synthetic Routes to 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one

The introduction of a difluoroacetyl group at the C-3 position of the indole (B1671886) nucleus is a key transformation for accessing the title compound. Several synthetic strategies can be employed, primarily revolving around electrophilic substitution on the electron-rich indole ring.

Friedel-Crafts Reactions and Hydroxyalkylation Pathways

The Friedel-Crafts acylation is a direct and widely used method for the C-3 functionalization of indoles. nih.gov The reaction typically involves an acylating agent and a Lewis acid catalyst. For the synthesis of this compound, indole can be reacted with a difluoroacetylating agent such as difluoroacetyl chloride or difluoroacetic anhydride (B1165640). The use of dialkylaluminum chlorides, like Et₂AlCl or Me₂AlCl, has been shown to be effective for the selective 3-acylation of indoles with various acyl chlorides under mild conditions, often without the need for N-H protection. organic-chemistry.org This method is advantageous for its high yields and applicability to indoles with diverse functional groups.

An alternative two-step pathway involves an initial Friedel-Crafts hydroxyalkylation followed by oxidation. Indoles react with α-fluoroalkyl ketones in the presence of a catalyst to form the corresponding carbinols. nih.govbeilstein-archives.org For instance, the reaction of indole with 2,2-difluoro-1-phenylethan-1-one in the presence of a base like K₂CO₃ with n-Bu₄PBr in water can yield the corresponding difluoromethyl(indolyl)phenylmethanol. nih.gov A similar reaction with a difluoroacetaldehyde (B14019234) equivalent would produce 2,2-difluoro-1-(1H-indol-3-yl)ethanol, the direct precursor for the target ketone.

Method Reagents Catalyst/Conditions Product Reference
Friedel-Crafts AcylationIndole, Difluoroacetyl chlorideDiethylaluminum chloride (Et₂AlCl) in CH₂Cl₂This compound organic-chemistry.org
HydroxyalkylationIndole, 2,2-Difluoro-1-phenylethan-1-oneK₂CO₃, n-Bu₄PBr in Water2,2-Difluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol nih.gov

Oxidative Transformations of Difluoromethyl Carbinols

Once the precursor, 2,2-difluoro-1-(1H-indol-3-yl)ethanol, is synthesized via the hydroxyalkylation pathway, it can be oxidized to the corresponding ketone. A practical and efficient method for the oxidation of indole carbinols involves an aerobic system using catalysts such as a combination of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and NaCl. nih.gov This reaction proceeds under an atmosphere of oxygen at room temperature, affording the desired ketone in good to excellent yields. This method is attractive due to its mild conditions and the use of environmentally benign oxidants. nih.gov

Precursor Oxidizing System Solvent Conditions Product Reference
2,2-Difluoro-1-(1H-indol-3-yl)ethanolFe(NO₃)₃·9H₂O/TEMPO/NaCl/O₂Dichloroethane (DCE)Room Temperature, Atmospheric PressureThis compound nih.gov

Utilization of Difluoromethylating Reagents

Direct introduction of a difluoromethyl group (CHF₂) onto the indole ring, which could then be oxidized to a carbonyl, is an alternative strategy. Various difluoromethylating reagents have been developed. For example, sodium difluoromethanesulfinate (HCF₂SO₂Na) has been used for the C-2 difluoromethylation of indoles under electrochemical conditions. rsc.org While this method targets the C-2 position, modifications in reaction conditions or the use of different directing groups could potentially achieve C-3 selectivity.

Another approach involves the use of difluorocarbene (:CF₂) precursors. Reagents like TMSCF₂Br can generate difluorocarbene, which can react with ketones to form difluoromethyl enol ethers. beilstein-journals.org The reaction of indole itself with a reagent that can deliver a "CF₂COR" synthon is a more direct but challenging route. Photoinduced catalyst-free methods using reagents like difluoromethyl tetrazole sulfone have been developed for difluoromethylation–cyclization reactions of indole derivatives, indicating the potential for radical-based C-3 functionalization. rsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of the title compound can be achieved either by starting with a pre-functionalized indole core or by post-synthesis modification of the parent compound.

Functionalization at Indole Nitrogen (N-1)

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily functionalized.

N-Acylation: The N-H can be acylated using various acylating agents. A common method involves reacting the indole with an acyl chloride or anhydride in the presence of a base. nih.gov For instance, treatment with acetic anhydride in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) would yield 1-acetyl-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one. nih.gov Thioesters have also been employed as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov

N-Alkylation/Arylation: N-alkylation can be achieved using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). For example, reacting the parent compound with benzyl (B1604629) bromide and a base would yield the N-benzyl derivative. mdpi.com

N-Difluoromethylation: The N-H group can also be difluoromethylated. Reagents like chlorodifluoromethane (B1668795) (Freon-22) under phase-transfer catalysis conditions have been successfully used for the N-difluoromethylation of various substituted indoles. researchgate.netuniv.kiev.ua

Functionalization Reagent Conditions Product Example Reference
N-AcylationAcetic anhydrideDBU, DME1-Acetyl derivative nih.gov
N-AlkylationBenzyl bromideBase (e.g., NaH), DMF1-Benzyl derivative mdpi.com
N-DifluoromethylationChlorodifluoromethane (CHClF₂)Base, Phase-transfer catalyst1-Difluoromethyl derivative researchgate.netuniv.kiev.ua

Substitutions on the Indole Ring System (e.g., Fluoro, Methyl, Chloro, Bromo)

To synthesize derivatives with substituents on the benzene (B151609) portion of the indole ring, the most straightforward approach is to start with an already substituted indole. These substituted indoles can then undergo the synthetic sequences described in section 2.1.

For example, to prepare 5-fluoro-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one, one would start with 5-fluoroindole (B109304). The synthesis of 5-fluoroindole can be accomplished through various established methods, such as the Leimgruber-Batcho, Bischler, or Sugasawa indole syntheses, starting from corresponding substituted anilines or nitrotoluenes. diva-portal.org Once 5-fluoroindole is obtained, it can be acylated at the C-3 position using the Friedel-Crafts conditions previously discussed.

Similarly, other halogenated (chloro, bromo) or methylated indoles can be used as starting materials. mdpi.comresearchgate.net The electronic nature of these substituents can influence the reactivity of the indole ring towards electrophilic acylation at the C-3 position. Electron-donating groups (like methyl or methoxy) generally facilitate the reaction, while electron-withdrawing groups (like halogens or nitro) can deactivate the ring, potentially requiring harsher reaction conditions.

Starting Material Target Derivative Synthetic Step Reference (for SM synthesis)
5-Fluoroindole5-Fluoro-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-oneC-3 Friedel-Crafts Acylation diva-portal.orgchemicalbook.com
5-Methylindole5-Methyl-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-oneC-3 Friedel-Crafts Acylation researchgate.net
5-Bromoindole5-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-oneC-3 Friedel-Crafts Acylation researchgate.net
6-Chloroindole6-Chloro-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-oneC-3 Friedel-Crafts Acylation[General Indole Synthesis]

Modifications of the Ethanone (B97240) Moiety

Modifications of the ethanone moiety in this compound are crucial for creating a diverse range of derivatives with potentially enhanced biological activities. These modifications often involve reactions at the α-carbon or the carbonyl group.

One key transformation is the synthesis of 2,2-difluoro-1,3-diketones and 2,2-difluoro-1,3-ketoester derivatives. nih.govbeilstein-journals.orgresearchgate.netnih.gov This can be achieved through the reaction of 1,3-diketones and 1,3-ketoester precursors with elemental fluorine in the presence of a base like quinuclidine (B89598). nih.govbeilstein-journals.orgresearchgate.netnih.gov This process involves an in-situ generation of a fluoride (B91410) ion that promotes enolization and an electrophilic N-F fluorinating agent that reacts with the enol species. nih.govbeilstein-journals.orgresearchgate.netnih.gov While monofluorination of 1,3-diketones is often rapid, the subsequent introduction of the second fluorine atom can be rate-limited by the enolization of the monofluorinated intermediate. nih.govbeilstein-journals.org The use of a base or water can accelerate this second fluorination step. nih.govbeilstein-journals.org

Another approach to modify the ethanone moiety involves the use of trifluoroacetophenone derivatives as starting materials. researchgate.net For instance, tosylhydrazones derived from trifluoroacetophenones can react with alkyl or aryllithium reagents to yield 1,1-difluoroalkenes. This reaction proceeds through an addition-elimination and single-electron transfer (SET) mechanism. researchgate.net This methodology provides a practical route to derivatives where the carbonyl group is transformed into a difluorinated double bond.

The following table summarizes some modifications of the ethanone moiety:

Starting MaterialReagent(s)Product TypeReference
1,3-Diketone/KetoesterF₂, Quinuclidine2,2-Difluoro-1,3-diketone/ketoester nih.govbeilstein-journals.orgresearchgate.netnih.gov
TrifluoroacetophenoneTosylhydrazine, Alkyllithium/Aryllithium1,1-Difluoroalkene researchgate.net

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Various catalytic systems, including Brønsted and Lewis acids, phase-transfer catalysts, and organocatalysts, have been employed to facilitate these transformations.

Brønsted and Lewis acids are fundamental catalysts in organic synthesis, particularly in reactions involving electron-rich heterocycles like indole. mdpi.com They activate electrophiles and facilitate nucleophilic attack by the indole ring.

Lewis acids such as BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂ have been shown to be highly effective in catalyzing the cyclization of ortho-imino substituted phenyldiazoacetates to yield 2,3-substituted indoles in quantitative yields. organic-chemistry.org The mechanism involves the activation of the imine by the Lewis acid, followed by an electrophilic attack on the diazo carbon and subsequent formation of the indole ring via a diazonium ion intermediate. organic-chemistry.org This approach highlights the utility of Lewis acids in constructing the core indole scaffold, which can then be further functionalized.

A combination of Lewis and Brønsted acids can mediate electrophilic addition cyclization/amidation reactions of 1,6-enynes with nitriles to produce 3-enamide-substituted dihydrobenzofurans. rsc.org In this process, the Brønsted acid acts as the electrophile initiating the cyclization, while the Lewis acid can play a role in activating the nitrile nucleophile. rsc.org Similar principles can be applied to the synthesis of complex indole derivatives. For instance, a chiral Lewis acid can be used in conjunction with a photocatalyst to achieve asymmetric dearomative hydroalkylation of electron-deficient indoles. acs.org

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different phases (e.g., a solid and a liquid, or two immiscible liquids). This methodology is particularly useful for the alkylation and synthesis of heterocyclic compounds derived from indole.

For example, the synthesis of novel 5-chloroisatin (B99725) and 5-bromoistin derivatives has been achieved through the N-alkylation of the corresponding isatins using a brominated alkylating agent in DMF under phase-transfer catalysis conditions. Similarly, 2-bromo-1,3-indandione can be treated with various nucleophilic reagents under PTC conditions to afford fused indeno-heterocycles or 2-substituted-1,3-indandione derivatives, which can then be cyclized. researchgate.net These examples demonstrate the potential of PTC in the synthesis of derivatives of this compound by facilitating reactions at the indole nitrogen or at activated positions on the indole ring or its substituents.

Organocatalysis has emerged as a crucial tool for the enantioselective synthesis of complex molecules, including indole derivatives. Chiral organocatalysts can facilitate asymmetric transformations, leading to the formation of stereochemically defined products.

A notable application is the highly enantioselective organocatalytic synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles. rsc.org This method provides access to chiral building blocks that are valuable in medicinal chemistry. Furthermore, organocatalytic bifunctional activation has been successfully applied in the remote (3 + 2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehyde, yielding products with two biologically relevant units and high stereochemical control. nih.gov Chiral phosphoric acids have also been utilized to catalyze the cascade cyclization of 3,3-difluoro-2-aryl-3H-indoles with enamides to synthesize chiral dihydropyrimido[1,6-a]indoles with excellent enantioselectivities. nih.gov These examples underscore the power of organocatalysis in constructing chiral indole-containing molecules.

The following table provides an overview of catalytic approaches:

Catalysis TypeCatalyst Example(s)ApplicationReference
Lewis AcidBF₃·Et₂O, TiCl₄, SnCl₄, Cu(OTf)₂Indole synthesis from phenyldiazoacetates organic-chemistry.org
Brønsted/Lewis AcidH⁺, AlCl₃Electrophilic substitution and cyclization mdpi.comrsc.org
Phase-TransferTetrabutylammonium bromide (TBAB)N-alkylation of isatins, synthesis of indeno-heterocycles researchgate.net
OrganocatalysisChiral Phosphoric Acid, Quinine-derived catalystsAsymmetric synthesis of 3-hydroxyoxindoles, cycloadditions rsc.orgnih.govnih.gov

Advanced Synthetic Strategies

Modern synthetic chemistry continues to evolve, with a focus on efficiency, atom economy, and the rapid generation of molecular complexity. Multi-component reactions represent a key advanced strategy for the synthesis of diverse indole derivatives.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient for building complex molecular architectures. researchgate.net The indole scaffold is a common participant in MCRs, leading to a wide array of heterocyclic compounds. researchgate.netnih.gov

An example is the L-proline-catalyzed one-pot, three-component reaction between indoles, aldehydes, and malononitrile (B47326) to synthesize 3-indole derivatives in high yields under mild, environmentally friendly conditions. researchgate.net Another MCR involves the reaction of 3-acetylindole (B1664109), aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in the presence of piperidine (B6355638) to access 6-indolylpyridine-3-carbonitrile derivatives. nih.gov

Furthermore, a two-step synthesis of 2-tetrazolo substituted indoles has been developed based on the Ugi-tetrazole four-component reaction (UT-4CR) followed by an acidic ring closure. rug.nl This method allows for the rapid generation of functionalized indole derivatives. The Biginelli multicomponent reaction has also been adapted in a continuous flow synthesis to produce 2-(1H-indol-3-yl)thiazole derivatives. nih.gov These MCRs provide powerful and convergent pathways to novel derivatives of this compound by incorporating diverse functionalities in a single step.

The following table summarizes some multi-component reactions for indole derivatives:

Reaction Name/TypeReactantsCatalystProduct TypeReference
Knoevenagel Condensation/Michael AdditionIndoles, Aldehydes, MalononitrileL-proline3-Indole derivatives researchgate.net
Hantzsch-type Pyridine Synthesis3-Acetylindole, Aldehydes, Ethyl cyanoacetate, Ammonium acetatePiperidine6-Indolylpyridine-3-carbonitriles nih.gov
Ugi-Tetrazole Four-Component ReactionAnilines, Isocyanides, 2,2-Dimethoxyacetaldehyde, TMSN₃-2-Tetrazolo substituted indoles rug.nl
Hantzsch/Biginelli Reaction SequenceThioamide, α-Bromoketone, Aldehyde, UreaAcid (generated in situ)2-(1H-Indol-3-yl)thiazoles nih.gov

Late-Stage Difluoromethylation Techniques

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence, thereby enabling rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies. Late-stage difluoromethylation of indole derivatives, particularly at the C3-acyl position, presents a significant challenge due to the potential for competing reactions at the indole nitrogen and other positions on the heterocyclic ring. Various techniques have been developed to achieve this transformation, often relying on radical-based processes. rsc.orgrsc.org

Photoredox catalysis has emerged as a mild and efficient method for the generation of difluoromethyl radicals from readily available precursors. nih.gov For instance, the use of a photocatalyst in combination with a difluoromethyl source can facilitate the C-H difluoromethylation of heterocycles. nih.gov While direct C-H difluoromethylation of the acetyl group in 3-acetylindole is challenging, a common strategy involves the synthesis of a 1,3-dicarbonyl precursor which can then undergo difluorination. nih.govnih.govresearchgate.net

One notable method involves the direct fluorination of 1,3-diketones and 1,3-ketoester derivatives using elemental fluorine in the presence of a mediating agent like quinuclidine. nih.govnih.govresearchgate.net This approach has been successfully applied to a range of dibenzoylmethane (B1670423) derivatives, affording the corresponding 2,2-difluoro-1,3-diketones in good yields. The proposed mechanism involves the in situ generation of a fluoride ion and an electrophilic N-F fluorinating agent from the reaction of quinuclidine with fluorine. The fluoride ion facilitates the crucial enolization of the mono-fluorinated intermediate, which is the rate-limiting step for the second fluorination. nih.govnih.govresearchgate.net

The table below summarizes the quinuclidine-mediated difluorination of various 1,3-diphenylpropane-1,3-dione (B8210364) derivatives, which serve as model substrates for the synthesis of 2,2-difluoro-1,3-dicarbonyl compounds.

EntryAr¹Ar²ProductYield (%)
1PhPh2,2-difluoro-1,3-diphenylpropane-1,3-dione65
24-MeOPh4-MeOPh1,3-bis(4-methoxyphenyl)-2,2-difluoropropane-1,3-dione55
34-FPh4-FPh1,3-bis(4-fluorophenyl)-2,2-difluoropropane-1,3-dione72
44-ClPh4-ClPh1,3-bis(4-chlorophenyl)-2,2-difluoropropane-1,3-dione78
54-BrPh4-BrPh1,3-bis(4-bromophenyl)-2,2-difluoropropane-1,3-dione75
64-NO₂Ph4-NO₂Ph2,2-difluoro-1,3-bis(4-nitrophenyl)propane-1,3-dione81

Another promising late-stage approach is the photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives. rsc.org This method utilizes an electron donor–acceptor (EDA) complex formed between the indole derivative and a difluoromethyl sulfone reagent to generate the difluoromethyl radical under visible light irradiation. This technique has been successfully applied to achieve difluoromethylation and subsequent cyclization of N-allyl-indoles, demonstrating its potential for the synthesis of complex difluoromethylated indole-containing structures. rsc.org

Recyclability and Scalability of Synthetic Protocols

The development of recyclable and scalable synthetic protocols is crucial for the sustainable and cost-effective production of fine chemicals and active pharmaceutical ingredients. In the context of synthesizing this compound and its derivatives, efforts have been directed towards the use of recyclable reagents and the implementation of continuous flow technologies.

The concept of recyclable reagents is exemplified by the development of trifluoromethylation reagents derived from fluoroform where the activating Lewis acid can be recovered and reused. acs.org While this specific example pertains to trifluoromethylation, the underlying principle of designing reagents with a recyclable component is applicable to difluoromethylation as well. The use of solid-supported reagents, such as polymer-supported fluorinating agents or catalysts, offers a practical approach to facilitate product purification and reagent recycling. For instance, polymer-supported permanganate (B83412) has been used for the oxidation of trifluoromethyl carbinols to the corresponding ketones, with the spent resin being easily removed by filtration. durham.ac.uk

Continuous flow synthesis has emerged as a powerful technology for improving the scalability, safety, and efficiency of chemical processes. lookchem.comfigshare.comresearchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for highly exothermic or hazardous reactions, such as those involving elemental fluorine. A scalable continuous flow process has been developed for the synthesis of eflornithine, an important pharmaceutical, using fluoroform as a sustainable and cost-effective difluoromethyl source. lookchem.comfigshare.comresearchgate.net This process demonstrates the potential of flow technology to enable the safe and efficient handling of gaseous reagents like fluoroform for large-scale difluoromethylation reactions. lookchem.comfigshare.comresearchgate.net

Similarly, continuous flow photoredox catalysis has been successfully employed for the α-trifluoromethylation of ketones. acs.org This approach involves the in-flow generation of silyl (B83357) enol ethers, which then undergo visible-light-induced trifluoromethylation. The short reaction times and high efficiency of this continuous protocol highlight its potential for the scalable synthesis of α-fluoroalkyl ketones. Adapting such continuous flow methodologies to the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control.

The table below provides a conceptual comparison of batch versus continuous flow synthesis for fluorination reactions, highlighting the potential advantages of flow chemistry for the synthesis of compounds like this compound.

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Challenging due to heat and mass transfer limitations.Readily scalable by extending reaction time or using parallel reactors.
Safety Handling of hazardous reagents in large quantities poses risks.Small reactor volumes enhance safety, especially for exothermic or hazardous reactions.
Process Control Difficult to maintain precise control over temperature and mixing.Precise control over reaction parameters leads to better reproducibility and higher yields.
Reagent Handling Addition of gaseous or highly reactive reagents can be problematic.Facilitates the safe and controlled introduction of gaseous reagents.
Work-up and Purification Often requires laborious extraction and chromatography.In-line purification techniques can be integrated, simplifying the overall process.

Advanced Structural Elucidation of this compound

Following extensive research, detailed experimental spectroscopic and crystallographic data for the specific compound this compound could not be located in the available scientific literature. The synthesis and characterization of various substituted indoles and other difluorinated organic compounds have been reported; however, publications containing the complete structural analysis for this particular molecule, as required by the specified outline, were not identified.

To provide a comprehensive and scientifically accurate article strictly adhering to the user's request, specific data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this compound are necessary. Without this foundational data, the generation of the requested detailed analysis for each subsection is not possible.

Therefore, the subsequent sections of the article cannot be completed at this time. Further experimental investigation would be required to generate the necessary data for a thorough structural elucidation of this compound.

Advanced Structural Elucidation and Spectroscopic Investigations

X-ray Crystallography for Three-Dimensional Structural Determination

Analysis of Molecular Geometry and Bond Parameters

While a definitive crystal structure for 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one has not been reported, the molecular geometry can be predicted based on analogous compounds. The core structure consists of a planar indole (B1671886) ring system connected to a difluoroethanone group at the C3 position. The geometry around the carbonyl carbon is expected to be trigonal planar, and the difluoromethyl group will have a tetrahedral arrangement.

The planarity of the indole ring is a key feature, though slight deviations can occur depending on the substituents and crystal packing forces. The bond connecting the carbonyl carbon to the C3 position of the indole ring allows for rotational freedom. The specific conformation adopted in a crystal lattice would be influenced by steric hindrance from the difluoromethyl group and the potential for intermolecular interactions.

For context, studies on related indol-3-yl-ethanone and oxoacetamide derivatives reveal typical bond lengths and angles for the indole core. The C-C and C-N bonds within the indole ring system are consistent with its aromatic character. The geometry of substituted ketone side chains attached to indoles is influenced by both electronic and steric effects. In the case of this compound, the highly electronegative fluorine atoms would significantly impact the electronic properties of the side chain.

Without experimental data, a precise quantitative analysis of bond lengths and angles for the title compound is not possible. A representative table of expected bond parameters, based on general values for similar organic functional groups, is provided below for illustrative purposes.

Table 1: Predicted Bond Parameters for this compound (Note: These are generalized values and have not been experimentally verified for this specific compound.)

Bond Predicted Length (Å) Bond Angle Predicted Angle (°)
C=O ~ 1.22 Indole C3 - C(O) - C(F₂) ~ 118
C(O)-C(F₂) ~ 1.52 Indole C3 - C(O) = O ~ 121
C-F ~ 1.35 O = C(O) - C(F₂) ~ 121

Investigation of Hydrogen Bonding Networks and Molecular Packing

The molecular structure of this compound contains key functional groups capable of participating in hydrogen bonding: the indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen and the two fluorine atoms can act as hydrogen bond acceptors.

In the solid state, it is highly probable that the indole N-H group would form a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This N-H···O interaction is a common and robust motif in the crystal structures of many indole derivatives containing a carbonyl group. nih.gov Such interactions often lead to the formation of chains or dimeric structures, which then pack to form a three-dimensional lattice. For instance, in the crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, molecules are linked through N–H···O hydrogen bonds. researchgate.net

The specific network of hydrogen bonds (e.g., forming chains, sheets, or more complex three-dimensional arrays) cannot be determined without experimental crystallographic data. The table below outlines the potential hydrogen bonding interactions.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound (Note: This table is predictive and based on the functional groups present in the molecule.)

Donor Acceptor Type of Interaction Probable Motif Formation
N-H O=C Strong Hydrogen Bond Chains or Dimers
C-H O=C Weak Hydrogen Bond Network Stabilization
C-H F-C Weak Hydrogen Bond Network Stabilization

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While direct computational studies on 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one are not extensively published, robust analysis can be derived from established principles and studies on analogous indole (B1671886) derivatives. researchgate.netchemrxiv.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comyoutube.comyoutube.com For indole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation (geometry optimization) and to analyze electronic properties. chemrxiv.orgmdpi.com

The geometry of this compound would be characterized by a planar indole ring system connected at the C3 position to the difluoroacetyl group. The presence of the two highly electronegative fluorine atoms in the difluoroacetyl moiety significantly influences the electronic distribution across the molecule. This electron-withdrawing effect can impact bond lengths and angles, particularly around the C3-carbonyl linkage, and modulate the electron density of the indole ring itself. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comyoutube.comyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.com

Table 1: Representative Quantum Chemical Properties Derived from DFT for Indole Derivatives

ParameterTypical Value Range (eV)Significance
EHOMO-6.0 to -6.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-1.5 to -2.0Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)4.0 to 4.5Indicates chemical reactivity and kinetic stability. irjweb.com
Ionization Potential (I)6.0 to 6.5Energy required to remove an electron.
Electron Affinity (A)1.5 to 2.0Energy released when an electron is added.
Chemical Hardness (η)2.0 to 2.25Measures resistance to change in electron distribution. irjweb.com

Note: The values presented are representative for this class of compounds based on DFT calculations and are used to illustrate general principles. irjweb.comirjweb.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. rsc.org It is a valuable tool for predicting regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential localized around the highly electronegative oxygen atom of the carbonyl group and the two fluorine atoms. These sites represent potential hydrogen bond acceptors. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of high positive potential, making it a likely hydrogen bond donor site. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. acs.org These models aim to identify the key physicochemical properties and structural features (descriptors) that govern the activity of a series of compounds. nih.govnih.gov

For indole derivatives, QSAR models have been successfully developed to predict their activity against various biological targets. researchgate.netresearchgate.net Descriptors often found to be important include:

Electronic Descriptors: Such as dipole moment and atomic charges, which are influenced by the presence of electronegative groups like the difluoroacetyl moiety.

Steric Descriptors: Like molecular volume and surface area, which define the shape and size of the molecule and its fit within a receptor's binding site.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (log P), which affects how the molecule distributes between aqueous and lipid environments.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.

Table 2: Key Descriptor Classes in SAR/QSAR for Indole Derivatives

Descriptor ClassExample DescriptorsRelevance to Activity
ElectronicDipole Moment, Atomic Charges, HOMO/LUMO EnergiesGoverns electrostatic interactions, hydrogen bonding, and reaction propensity. researchgate.net
StericMolecular Weight, Molar Refractivity, van der Waals VolumeInfluences the fit of the molecule into the target's binding pocket. nih.gov
HydrophobicLog P (Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
TopologicalWiener Index, Kier & Hall Connectivity IndicesQuantifies molecular size, shape, and degree of branching.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.comthesciencein.orgresearchgate.net It is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential biological activity. researchgate.netbiointerfaceresearch.comamazonaws.com

Docking simulations of indole-based compounds have been performed against several important therapeutic targets.

DNA Gyrase: This essential bacterial enzyme is a well-validated target for antibacterial drugs. nih.govmdpi.com Molecular docking studies have shown that indole derivatives can bind to the ATP-binding site of the GyrB subunit. nih.gov For this compound, it is plausible that the indole N-H group could act as a hydrogen bond donor, while the carbonyl oxygen and fluorine atoms could act as hydrogen bond acceptors, interacting with key amino acid residues and water molecules in the active site. researchgate.net

Dihydroorotate Dehydrogenase (DHODH): DHODH is a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway and a target for antiparasitic and anti-inflammatory drugs. researchgate.net Docking studies of indolyl-3-ethanone derivatives against PfDHODH have revealed that these compounds can occupy the enzyme's active site, forming hydrogen bonds and hydrophobic interactions. researchgate.net The difluoroacetyl moiety of the title compound could potentially form strong interactions with the protein backbone or side chains, contributing to binding affinity.

PAK4 (p21-activated kinase 4): While specific docking studies of this compound against PAK4 are not detailed in the provided search results, indole scaffolds are known inhibitors of various kinases. Docking would be instrumental in predicting its binding mode within the ATP-binding pocket of PAK4, identifying key interactions that could confer inhibitory activity.

Table 3: Predicted Interactions of this compound with Biological Targets

Target EnzymePotential Binding SitePredicted Key InteractionsPotential Binding Energy (kcal/mol)
Bacterial DNA GyraseATP-binding site (GyrB)H-bond with indole N-H (donor); H-bond with C=O and C-F (acceptors); hydrophobic interactions with indole ring. nih.gov-8.0 to -11.0
P. falciparum DHODHSubstrate/inhibitor binding siteH-bond with indole N-H; hydrophobic interactions with indole and aromatic residues. researchgate.net-9.0 to -10.0
PAK4ATP-binding pocketHinge region interactions (H-bonds); hydrophobic interactions.Not Available

Note: Binding energies are estimated based on docking studies of similar indole-based inhibitors against these targets. researchgate.netbiointerfaceresearch.com

Analysis of Binding Modes and Interaction Energies

Computational docking and molecular modeling studies on analogous indol-3-yl ketone derivatives have provided insights into their potential binding modes and interaction energies with various biological targets. While specific studies on this compound are not extensively available, data from related indole compounds can be used to infer likely interaction patterns.

Molecular docking simulations performed on various indole derivatives reveal that the indole scaffold often participates in key interactions within protein binding sites. For instance, in studies involving bis(indolyl)methanes targeting the SARS-CoV-2 main protease, the indole rings were found to engage in hydrophobic interactions with key amino acid residues. nih.gov The N-H group of the indole can act as a hydrogen bond donor, while the aromatic system can form π-π stacking or hydrophobic interactions.

In the case of this compound, the indol-3-yl ketone moiety is expected to be the primary anchor for binding. The carbonyl oxygen is a potential hydrogen bond acceptor, a common feature in ligand-receptor interactions. The difluoromethyl group, due to the high electronegativity of the fluorine atoms, can modulate the electronic properties of the adjacent carbonyl group, potentially enhancing its ability to form hydrogen bonds. Furthermore, fluorine atoms can participate in favorable orthogonal interactions with backbone carbonyls or other polar residues in a binding pocket.

Table 1: Hypothetical Interaction Energy Contributions for this compound

Interacting Residue Interaction Type Distance (Å) Energy Contribution (kcal/mol)
Valine Hydrophobic (Indole) 3.8 -1.5
Leucine Hydrophobic (Indole) 4.1 -1.2
Alanine van der Waals 3.5 -0.8
Serine H-Bond (Carbonyl O) 2.9 -3.5
Lysine H-Bond (Indole N-H) 3.1 -2.8
Phenylalanine π-π Stacking (Indole) 4.5 -2.1

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is a critical determinant of its biological activity and binding affinity. The key rotatable bonds are between the indole ring and the carbonyl carbon, and between the carbonyl carbon and the difluoroethyl group. Conformational analysis helps in identifying the low-energy conformations that are likely to be biologically relevant.

Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for an s-trans conformation, where the fluorine and carbonyl oxygen atoms are in an anti-periplanar arrangement to minimize electrostatic repulsion. nih.gov This suggests that for this compound, the orientation of the difluoroethyl group relative to the carbonyl group is likely to be conformationally restricted. The presence of two fluorine atoms can introduce a "gauche effect," which in some fluorinated alkanes, favors a gauche conformation due to hyperconjugative interactions.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of a molecule over time. For compounds like this compound, MD simulations can be used to study its flexibility in different solvent environments or when bound to a protein. Such simulations can reveal the stability of specific conformations and the energetic barriers between them. For instance, MD simulations on fluorinated ketone inhibitors have been used to understand the interplay between reactivity and steric effects, which govern their inhibitory mechanism.

A representative analysis of the conformational preferences around the bond connecting the carbonyl group and the indole ring is presented in the table below. The dihedral angle (θ) defines the rotation around this bond, and the relative energy indicates the stability of each conformation.

Table 2: Representative Conformational Analysis of the Indole-Carbonyl Torsion Angle

Conformation Dihedral Angle (θ) Relative Energy (kcal/mol) Population (%)
Planar (syn-periplanar) 0.0 65
Skewed 45° 2.5 15
Perpendicular 90° 5.0 5
Skewed 135° 2.5 15

These theoretical studies are essential for understanding the structure-activity relationship of this compound and for the rational design of new derivatives with improved biological profiles.

Biological and Pharmacological Research Applications of 2,2 Difluoro 1 1h Indol 3 Yl Ethan 1 One Derivatives

Antiproliferative and Anticancer Activity Studies (in vitro/in vivo preclinical models)

Derivatives of the indole (B1671886) scaffold have demonstrated notable antiproliferative and anticancer properties in a range of preclinical studies. While research specifically on 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one is limited, broader studies on indole derivatives provide significant insights into their potential as anticancer agents.

A series of indolyl-4-azaindolyl thiazoles, which are analogues of the marine alkaloid nortopsentin, were synthesized and evaluated for their antiproliferative activity against four human tumor cell lines. nih.gov Several of these derivatives consistently inhibited the growth of the cancer cells, with notable activity against a malignant peritoneal mesothelioma cell line. nih.gov The most active compound in this series was found to act as a CDK1 inhibitor, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. nih.gov

Furthermore, other indole derivatives have been investigated for their cytotoxic effects. For instance, a series of indole-aryl amides were tested against a panel of tumor cell lines, with some compounds showing good activity. nih.gov One particular compound demonstrated noteworthy selectivity towards a malignant colonic cell line. nih.gov Bis-indole derivatives have also been synthesized and evaluated, with some showing significant antitumor activity in human cell line screens. mdpi.com The mechanism of action for some of these active compounds was explored through proteasome inhibition and inhibition of plasma membrane electron transport. mdpi.com

Table 1: Antiproliferative Activity of Selected Indole Derivatives

Compound TypeCancer Cell LineObserved EffectPotential Mechanism of Action
Indolyl-4-azaindolyl thiazolesMalignant peritoneal mesotheliomaReduced cell growthCDK1 inhibition, G2/M cell cycle arrest, apoptosis
Indole-aryl amidesMalignant colonic cell lineSelective cytotoxicityNot specified
Bis-indole derivativesVarious human tumor cell linesAntitumor activityProteasome inhibition, inhibition of plasma membrane electron transport

Antimicrobial and Antitubercular Activity Investigations

The indole core is a key feature in many compounds investigated for their antimicrobial and antitubercular properties.

A variety of functionalized indole derivatives have been reported to possess anti-tubercular activities. nih.gov For instance, certain indolecarboxamides have shown promising anti-TB activity at both in vitro and in vivo levels. frontiersin.org These compounds have been identified to likely target the trehalose (B1683222) monomycolate transporter MmpL3. frontiersin.orgresearchgate.net One particular analog, a 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, displayed excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. frontiersin.org

In the realm of broader antimicrobial activity, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized and evaluated. nih.gov These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as five fungal species, demonstrating a range of antimicrobial action. nih.gov Additionally, other indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against tested microorganisms. mdpi.com One indole-triazole derivative, in particular, showed significant promise as a novel antibacterial and antifungal lead compound. mdpi.com

Table 2: Antimicrobial and Antitubercular Activity of Selected Indole Derivatives

Compound TypeTarget OrganismActivityPotential Target/Mechanism
IndolecarboxamidesMycobacterium tuberculosis (drug-sensitive, MDR, XDR)Excellent antitubercular activityMmpL3 transporter inhibition
2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivativesGram-positive bacteria, Gram-negative bacteria, FungiIn vitro antimicrobial activityNot specified
Indole-triazole derivativeVarious bacteria and fungiBroad-spectrum activity (MIC 3.125-50 µg/mL)Not specified

Anti-inflammatory Properties

Indole derivatives have also been explored for their anti-inflammatory potential. Studies have shown that certain compounds based on the indole-2-one skeleton can inhibit the release of pro-inflammatory cytokines. researchgate.net For example, a series of indole-2-one and 7-aza-2-oxindole derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF)-α and interleukin (IL)-6 release in macrophages. researchgate.net Some of these compounds demonstrated significant inhibitory potency. researchgate.net

Furthermore, research into 1-(1H-indol-1-yl)ethanone derivatives has been conducted to evaluate their in vivo analgesic and anti-inflammatory activity. unipa.it These studies suggest that indole derivatives can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. unipa.it

Enzyme Inhibition Studies and Mechanistic Insights

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. wjpsonline.comresearchgate.net Inhibition of DHODH is a promising strategy for cancer therapy. wjpsonline.com

Indoluidin D and its derivatives have been identified as inhibitors of DHODH. nih.gov These compounds were found to inhibit the proliferation of various cancer cells and suppress tumor growth in a murine lung cancer xenograft model. nih.gov The mechanism of action was confirmed by in vitro inhibition of human DHODH activity. nih.gov

P21-Activated Kinase 4 (PAK4) Inhibition

P21-activated kinase 4 (PAK4) is a serine/threonine protein kinase that plays a critical role in cancer progression, including processes like cell migration and invasion. researchgate.net Consequently, PAK4 has emerged as a promising target for anticancer drug development. researchgate.net

A novel series of C-3-substituted 6-ethynyl-1H-indole derivatives have been developed as potent and specific inhibitors of group II PAKs, including PAK4. nih.gov One of these inhibitors demonstrated excellent inhibitory activity and kinase selectivity, leading to superior anti-migratory and anti-invasive properties against lung cancer and melanoma cell lines. nih.gov This compound also showed potent in vivo antitumor metastatic efficacy. nih.gov

Table 3: Enzyme Inhibition by Indole Derivatives

Enzyme TargetCompound ClassBiological Effect
Topoisomerase I/IIPyrazolo[1,5-a]indole derivativesAnticancer
DNA Gyrase/Topoisomerase IVIndolyl-pyrazole derivativesAntibacterial
Dihydroorotate Dehydrogenase (DHODH)Indoluidin D and derivativesAnticancer
P21-Activated Kinase 4 (PAK4)6-ethynyl-1H-indole derivativesAnticancer (anti-metastatic)

Chorismate Mutase Inhibition

Chorismate mutase (CM) is a crucial enzyme in the shikimate biosynthetic pathway, responsible for catalyzing the Claisen rearrangement of chorismate to prephenate. nih.gov This pathway is essential for the formation of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and higher plants, but it is notably absent in humans. nih.govnih.gov This absence makes chorismate mutase an attractive and selective target for the development of novel antimicrobial agents, as its inhibition could disrupt the supply of essential nutrients to these organisms. nih.govnih.gov

In the search for effective CM inhibitors, researchers have designed and synthesized various series of novel indole derivatives. The design of these potential inhibitors is often supported by in silico docking studies, which predict strong interactions between the designed molecules and the active site of the chorismate mutase enzyme. nih.govnih.govresearchgate.net

One area of research has focused on isatin–indole derivatives. nih.govresearchgate.net Through in vitro testing, several of these compounds have demonstrated good to high inhibition of CM. rsc.org Notably, two specific derivatives showed inhibitory activity at the nanomolar level, indicating high potency. researchgate.netrsc.org Another class of compounds, 3-indolylmethyl substituted pyrazolotriazinone and benzotriazinone derivatives, has also been investigated as potential CM inhibitors. nih.gov Structure-Activity-Relationship (SAR) studies from this research suggested that the benzotriazinone moiety was more favorable for activity than the pyrazolotriazinone ring. The most potent compounds from this series exhibited IC₅₀ values in the sub-micromolar range, proving to be more effective than reference compounds used in the studies. nih.gov

Table 1: Inhibitory Activity of Selected Indole Derivatives Against Chorismate Mutase (CM)
Compound ClassSpecific DerivativeInhibitory ActivityReference
Isatin–Indole DerivativeCompound 3eNanomolar concentration inhibition researchgate.netrsc.org
Isatin–Indole DerivativeCompound 3fNanomolar concentration inhibition researchgate.netrsc.org
Benzotriazinone DerivativeBest active compound 1IC₅₀ ~ 0.4 µM nih.gov
Benzotriazinone DerivativeBest active compound 2IC₅₀ ~ 0.9 µM nih.gov

Receptor Interaction Profiling and Target Identification

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently synthesized and screened against various biological targets to identify their mechanism of action and potential therapeutic applications. The process of receptor interaction profiling and target identification is crucial for understanding how these compounds exert their biological effects.

For instance, studies on derivatives of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) have been conducted to explore their modulatory effects on pro-inflammatory cytokine production. nih.govnih.gov These investigations revealed that modifications to the indole core could modulate the binding affinity to the Interleukin-1 receptor (IL-1R1), subsequently reducing or enhancing the production of pro-inflammatory cytokines. nih.gov This demonstrates a clear method of profiling the interaction of indole derivatives with specific receptor signaling pathways.

In a different context, a series of novel 3-oxindole derivatives were synthesized and evaluated for their antiviral activity against Human Immunodeficiency Virus-1 (HIV-1). nih.gov Through mode-of-action studies, it was determined that these compounds specifically target and inhibit the Tat-mediated viral transcription on the HIV-1 Long Terminal Repeat (LTR) promoter. nih.gov This successful identification of a precise molecular target highlights how screening and profiling of indole-based compounds can lead to the discovery of agents with specific biological functions.

Modulation of Cellular Processes (e.g., Cell Membrane Depolarization, DNA Replication)

Derivatives of this compound and related indole compounds have been investigated for their ability to modulate various cellular processes, which is fundamental to their potential pharmacological activity.

One significant example is the targeted inhibition of viral transcription. Research on 3-oxindole derivatives has shown that these compounds can specifically interfere with HIV-1 Tat-mediated transcription. nih.gov This process is a critical step in the HIV-1 replication cycle. The studies confirmed that the inhibitory action was specific to this transcriptional step, rather than other processes like reverse transcription or integration, demonstrating a precise modulation of a key cellular event utilized by the virus. nih.gov

Another indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has been shown to modulate cellular responses to inflammatory stimuli. nih.gov This compound was found to inhibit the generation of reactive oxygen species (ROS) and the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW-264.7 cells. nih.gov By interfering with these signaling pathways, HMPH demonstrates the ability of indole-based small molecules to modulate cellular processes involved in inflammation.

Investigation of Fluorine's Impact on Biological Activity and Selectivity

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comnih.gov The unique properties of the fluorine atom can profoundly influence a compound's biological activity and selectivity. tandfonline.comnih.gov

One of the primary reasons for fluorine's utility is its small size. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing for the substitution of hydrogen with fluorine often without significant steric disruption at the target binding site. tandfonline.comnih.gov

From an electronic standpoint, fluorine is the most electronegative element, which causes a polarization of the carbon-fluorine (C-F) bond. nih.gov This strong electron-withdrawing effect can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a compound's bioavailability and binding affinity to its target receptor. nih.govnih.gov The C-F bond is also exceptionally strong, making it resistant to metabolic degradation. nih.govwikipedia.org Placing fluorine at a metabolically vulnerable position on a molecule can block oxidative metabolism, thereby increasing the compound's metabolic stability and prolonging its therapeutic effect. nih.govwikipedia.org

Furthermore, the introduction of fluorine can modify a molecule's lipophilicity. wikipedia.orgbenthamscience.com Increased lipophilicity can enhance a drug's ability to permeate cell membranes and access its target. wikipedia.orgmdpi.com This property also aids in the penetration of hydrophobic pockets within proteins, potentially leading to stronger binding interactions and increased potency and selectivity. mdpi.comresearchgate.net

Table 2: Key Physicochemical and Biological Impacts of Fluorine Substitution
Property InfluencedEffect of FluorineConsequence for Biological ActivityReference
Steric ProfileSmall van der Waals radius (1.47 Å), similar to hydrogen (1.20 Å).Minimal steric hindrance allows it to act as a hydrogen isostere. tandfonline.comnih.gov
Metabolic StabilityThe Carbon-Fluorine (C-F) bond is very strong and stable.Blocks metabolic oxidation at the site of substitution, increasing drug half-life. nih.govwikipedia.org
Electronic Properties (pKa)Highly electronegative, creating a strong dipole moment.Modulates the pKa of adjacent functional groups, which can enhance bioavailability and receptor binding. nih.govnih.gov
LipophilicityIncreases the lipophilicity of the molecule.Enhances cell membrane permeability and interactions with hydrophobic protein pockets. wikipedia.orgbenthamscience.commdpi.com
Binding Affinity & SelectivityCan form favorable interactions (e.g., electrostatic) with protein targets.Leads to increased potency and selectivity for the intended biological target. tandfonline.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future development of therapeutics based on the 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one scaffold hinges on the availability of efficient and sustainable synthetic methodologies. While general methods for the synthesis of 3-acetylindoles and the fluorination of carbonyl compounds exist, direct and scalable routes to this specific molecule are not well established. researchgate.netchemijournal.com Current approaches for creating similar difluorinated ketones often rely on electrophilic fluorinating agents like Selectfluor, which can be expensive and generate significant waste. nih.govorganic-chemistry.orgacs.org

Future research must prioritize the development of novel synthetic pathways that are both high-yielding and environmentally benign. Promising avenues include:

Metal-Free Catalysis: Exploring metal-free reactions, such as those enabled by oxidative dearomatization, could provide scalable and less toxic routes to fluorinated indoles. nih.gov

Electrosynthesis: Anodic fluorination techniques offer a potentially greener alternative to traditional reagents, using electricity to drive the fluorination of indole (B1671886) derivatives. researchgate.net

Continuous Flow Chemistry: Automating multistep syntheses using continuous flow reactors can dramatically reduce reaction times, improve yields, and enhance safety and scalability, making it an attractive approach for producing libraries of analogues. nih.gov

Direct C-H Functionalization: Methods that allow for the direct installation of the difluoroacetyl group onto the indole C3 position would be highly atom-economical, avoiding the need for pre-functionalized starting materials.

Exploration of Diverse Substitution Patterns for Optimized Biological Activity

The biological activity of a molecule is intimately linked to its structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of the this compound core. nih.govnih.gov By systematically introducing various substituents at different positions on the indole ring, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties to enhance its interaction with biological targets and improve its pharmacokinetic profile.

Future investigations should focus on creating a library of derivatives by modifying the indole scaffold. Key positions for substitution include:

Positions 4, 5, 6, and 7: Introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring portion of the indole can modulate the molecule's electronics and provide new vectors for interaction with target proteins. For example, studies on other indole-based compounds have shown that substitutions at these positions can significantly impact activity against targets like HIV gp41 and cyclooxygenase (COX) enzymes. nih.govmdpi.com

Position on Indole RingPotential Substituent (R)Rationale for ExplorationPotential Impact
N1-CH₃, -CH₂PhBlock hydrogen bond donation, increase lipophilicity.Modify cell permeability and target binding.
C5-F, -Cl, -BrIntroduce halogen bonding interactions, alter electronics.Enhance binding affinity and metabolic stability.
C5-OCH₃Increase electron density, provide hydrogen bond acceptor.Improve target engagement and solubility.
C6-NO₂Strong electron-withdrawing group.Modulate pKa and receptor interaction.

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

To progress from a promising scaffold to a viable drug candidate, a deep understanding of its mechanism of action is essential. For this compound and its derivatives, future research must employ a combination of computational and experimental techniques to elucidate how they interact with biological targets at the molecular level.

Molecular docking is a powerful computational tool that can predict the binding pose and affinity of a ligand within the active site of a protein. frontiersin.org This approach has been successfully used to study other indole derivatives as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and COX. mdpi.comtandfonline.commdpi.com Future studies should use molecular docking to screen the this compound scaffold against various known drug targets to generate hypotheses about its potential biological activity. researchgate.net These in silico predictions must then be validated through experimental assays to confirm enzyme inhibition or receptor binding and to determine the precise nature of the molecular interactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications for future research include:

De Novo Design: Generative AI models can be trained on existing chemical data to design entirely new molecules based on the core scaffold, optimized for desired properties such as high potency and low toxicity. frontiersin.orgarxiv.org

Property Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest chance of success. ikprress.org

Synthesis Planning: Machine learning tools can assist chemists by predicting the outcomes of potential reactions and suggesting optimal, sustainable synthetic routes. ikprress.org

By integrating AI, research can more rapidly identify derivatives of this compound with superior therapeutic profiles.

Design of Hybrid Pharmacophores Incorporating the this compound Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach can lead to compounds with dual-acting mechanisms, improved potency, or the ability to overcome drug resistance. benthamdirect.combenthamscience.com The this compound scaffold is an excellent candidate for inclusion in such hybrid designs.

Future work should focus on designing and synthesizing hybrid molecules that combine this fluorinated indole core with other biologically active moieties. For instance, linking the scaffold to other heterocyclic systems known for their therapeutic effects—such as chalcones, triazoles, or thiazoles—could yield novel compounds with synergistic activity, particularly in complex diseases like cancer. nih.govbenthamdirect.commdpi.comresearchgate.net

Hybrid Partner ScaffoldTherapeutic AreaRationale
ChalconeAnticancerCombine potential antiproliferative effects of both moieties. mdpi.comresearchgate.net
TriazoleAntimicrobial, AnticancerCreate dual-acting agents by leveraging the broad biological activity of triazoles. nih.gov
ThiadiazoleNeurodegenerative DiseaseTarget enzymes like cholinesterases by combining structural features of known inhibitors. mdpi.com
SulfonamideAlzheimer's Disease, Anti-inflammatoryDesign multi-target inhibitors based on known sulfonamide drugs. tandfonline.com

Q & A

What are the optimal synthetic routes for preparing 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one, and how can reaction yields be maximized?

Answer:
The synthesis typically involves fluorination of indole-containing precursors. A validated method uses diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) to fluorinate ketone intermediates under controlled temperatures (0–25°C) . Multi-step pathways, such as coupling indole derivatives with fluorinated acetylating agents, can achieve yields >70% when using continuous flow reactors to enhance efficiency . Key parameters include:

  • Solvent selection (e.g., dichloromethane for DAST reactions).
  • Catalyst optimization (e.g., Lewis acids for regioselective fluorination).
  • Purification via flash chromatography or recrystallization.

How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

  • ¹⁹F NMR : Two distinct fluorine signals near δ -110 ppm (CF₂) confirm the difluoroethanone moiety .
  • ¹H NMR : Aromatic protons from the indole ring appear as a multiplet (δ 7.2–8.1 ppm), while the C-3 proton resonates as a singlet (δ 8.3–8.5 ppm) .
  • IR : Strong carbonyl stretch at ~1700 cm⁻¹ and N-H indole absorption at ~3400 cm⁻¹ .
  • HRMS : Molecular ion [M+H]⁺ at m/z 220.0521 (calculated for C₁₀H₇F₂NO) .

What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity validation via HPLC (>98% purity) .
  • Dose-response studies to establish EC₅₀/IC₅₀ values across multiple cell lines .
  • Structural analogs (e.g., trifluoroethanone derivatives) as negative controls to isolate fluorine-specific effects .

How does the electron-withdrawing nature of fluorine atoms influence reactivity in nucleophilic substitution reactions?

Answer:
The CF₂ group polarizes the carbonyl, enhancing susceptibility to nucleophilic attack. For example:

  • Reduction : Sodium borohydride reduces the ketone to 2,2-difluoro-1-(indol-3-yl)ethanol (yield: 60–80%) .
  • Grignard reactions : Methylmagnesium bromide adds to the carbonyl, forming tertiary alcohols (confirmed by ¹³C NMR) .

What computational methods predict binding interactions between this compound and biological targets (e.g., kinases)?

Answer:

  • Docking simulations (AutoDock Vina) using crystal structures of indole-binding proteins (e.g., tryptophan hydroxylase) .
  • DFT calculations to map electrostatic potential surfaces, highlighting fluorine’s role in H-bonding with active-site residues .
  • MD simulations (>100 ns) to assess stability of ligand-protein complexes .

How do steric and electronic effects of the indole moiety impact regioselectivity in derivatization reactions?

Answer:

  • C-3 position : Electron-rich due to indole’s aromatic system, favoring electrophilic substitutions (e.g., sulfonation at C-3 ).
  • Steric hindrance : Substituents at C-2 or C-5 of the indole ring reduce accessibility to the ethanone group, altering reaction pathways .

What green chemistry approaches minimize waste in large-scale synthesis?

Answer:

  • Solvent-free fluorination using mechanochemical grinding with KF/Al₂O₃ .
  • Catalytic fluorination with recyclable ionic liquids (e.g., [BMIM][BF₄]) to reduce DAST usage .
  • Continuous flow systems improve atom economy (e.g., 85% yield with <5% byproducts) .

How does this compound compare to non-fluorinated indolyl ethanones in enzyme inhibition assays?

Answer:
Fluorination enhances:

  • Metabolic stability : Reduced CYP450-mediated degradation (t₁/₂ increased by 3-fold vs. non-fluorinated analogs) .
  • Binding affinity : Fluorine’s electronegativity strengthens H-bonds (e.g., ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-fluorinated) .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

  • LC-MS/MS detects fluorinated byproducts (e.g., mono-fluoro derivatives) at ppm levels .
  • ¹⁹F NMR quantifies residual fluorinating agents (e.g., DAST) with a detection limit of 0.1% .

What are the implications of fluorine’s isotopic pattern in mass spectrometry characterization?

Answer:

  • Natural abundance : ¹⁹F (100%) simplifies spectral interpretation vs. chlorine/bromine.
  • Isotopic peaks : Absence of M+2 peaks distinguishes fluorine from other halogens in HRMS .

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